2-Cyclopropyl-2-(4-fluorophenyl)acetic acid
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Overview
Description
“2-Cyclopropyl-2-(4-fluorophenyl)acetic acid” is a chemical compound with the CAS Number: 24438-44-6 . It has a molecular weight of 194.21 and is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is cyclopropyl (4-fluorophenyl)acetic acid . The InChI code is 1S/C11H11FO2/c12-9-5-3-8(4-6-9)10(11(13)14)7-1-2-7/h3-7,10H,1-2H2,(H,13,14) .Physical and Chemical Properties Analysis
This compound has a melting point of 61-64 degrees Celsius . It is typically stored at room temperature .Scientific Research Applications
Metabolism Studies
2-Cyclopropyl-2-(4-fluorophenyl)acetic acid is involved in the metabolism of prasugrel, a thienopyridine antiplatelet agent. Studies show that this compound is a metabolite formed through cytochrome P450-mediated reactions, contributing to the drug's platelet aggregation inhibition properties (Rehmel et al., 2006).
Insecticidal Activities
Research indicates that compounds related to this compound, such as 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, possess significant insecticidal activities against armyworms. This suggests potential applications in pest control and agricultural chemistry (Shi et al., 2000).
Photoluminescent Properties
Aryl-substituted benzothiazoles, which include compounds structurally related to this compound, exhibit photoluminescent properties. These compounds have applications in the creation of scintillators and other optical materials (Katlenok & Balashev, 2012).
Organic Synthesis
This compound and its derivatives play a role in organic synthesis, offering routes to various complex molecules. For example, the synthesis of substituted cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones has been explored (Nongkhlaw et al., 2005).
Antitumor Agents
Some derivatives of this compound have been studied for their potential as antitumor agents. These compounds interact with tubulin and show cytotoxicity against human tumor cell lines (Xia et al., 2003).
Antibacterial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity, showing promise in the development of new antibacterial agents (Arutyunyan et al., 2013).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that the compound is involved in a three-step total mechano-synthesis, which includes an extrusive suzuki–miyaura coupling, mechanochemical minisci c–h alkylation, and extrusive oxidation heck coupling .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Cyclopropyl-2-(4-fluorophenyl)acetic acid . For instance, the compound’s synthesis involves eco-friendly reaction conditions, exceptional stepwise efficiency, intuitive operability, and pronounced potential for large-scale implementation .
Properties
IUPAC Name |
2-cyclopropyl-2-(4-fluorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-5-3-8(4-6-9)10(11(13)14)7-1-2-7/h3-7,10H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCCKBVMVULFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24438-44-6 |
Source
|
Record name | 2-cyclopropyl-2-(4-fluorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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